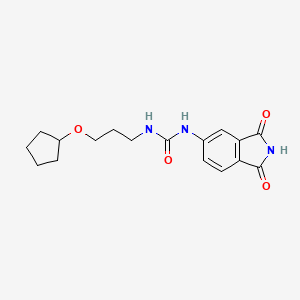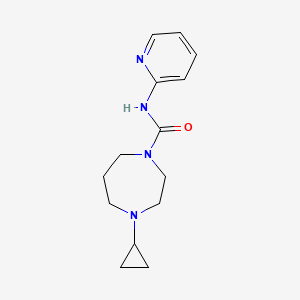
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide, also known as BCDCA, is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BCDCA is a diazepane derivative that exhibits several unique properties that make it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed that N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide modulates the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to enhance the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant activity.
Biochemical and Physiological Effects:
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits several biochemical and physiological effects. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has been shown to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to exhibit anxiolytic and antidepressant activity, which may be due to its ability to modulate the activity of GABA receptors and enhance the release of dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is its relatively straightforward synthesis method. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide can be synthesized using standard laboratory equipment, making it easily accessible for researchers. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide also exhibits significant anticonvulsant, anxiolytic, and antidepressant activity, making it a potential candidate for the treatment of various neurological disorders.
One of the limitations of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is its limited solubility in water. This can make it challenging to administer in vivo. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide also exhibits some toxicity at higher doses, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential as a therapeutic agent for drug addiction and withdrawal.
Conclusion:
In conclusion, N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is a novel compound that exhibits significant potential in various fields of scientific research. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits significant anticonvulsant, anxiolytic, and antidepressant activity, making it a potential candidate for the treatment of various neurological disorders. The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is relatively straightforward, and it can be easily synthesized using standard laboratory equipment. While there are some limitations to its use, N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide represents a promising candidate for future research.
Métodos De Síntesis
The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide involves the reaction of cyclopropylamine with benzyl chloroformate, followed by the reaction of the resulting intermediate with 1,4-diazepane-1-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is a relatively straightforward process and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has shown potential in various fields of scientific research. One of the primary applications of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is in the field of medicinal chemistry. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits significant anticonvulsant activity and has been shown to be effective in the treatment of epilepsy. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to exhibit anxiolytic and antidepressant activity, making it a potential candidate for the treatment of anxiety and depression.
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also shown potential in the field of neuroscience. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-13-14-5-2-1-3-6-14)19-10-4-9-18(11-12-19)15-7-8-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALSFNGHNDIGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)